molecular formula C6H16NaO4S B1324547 1-Hexanesulfonic acid, sodium salt mono-hydrate CAS No. 207300-91-2

1-Hexanesulfonic acid, sodium salt mono-hydrate

Cat. No.: B1324547
CAS No.: 207300-91-2
M. Wt: 207.25 g/mol
InChI Key: DZRMSCOMGGNXSC-UHFFFAOYSA-N
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Description

Historical Context and Development

The development of sodium 1-hexanesulfonate monohydrate emerged from the broader evolution of surfactant chemistry that began in the early twentieth century. Alkyl sulfonate compounds were first synthesized as early as 1940, with commercial applications beginning in the 1960s. The introduction of these compounds represented a significant advancement over traditional soap-based cleaning agents, offering superior performance in hard water conditions and enhanced stability across various chemical environments. The specific development of hexanesulfonate derivatives occurred as part of the systematic exploration of alkyl chain length effects on surfactant properties and chromatographic performance.

The emergence of ion-pairing chromatography techniques in the 1970s created demand for specialized reagents capable of enhancing the separation of ionic analytes. Sodium 1-hexanesulfonate monohydrate was developed to meet these analytical requirements, offering optimal chain length for effective ion-pairing while maintaining excellent water solubility. The compound gained prominence particularly in pharmaceutical analysis, where its ability to facilitate the separation of basic compounds under mild conditions proved invaluable for maintaining analyte integrity during analytical procedures.

The historical significance of this compound extends beyond its immediate applications, as it represents part of the broader shift toward environmentally conscious analytical chemistry. Unlike some earlier surfactant compounds that demonstrated poor biodegradability, sodium 1-hexanesulfonate monohydrate exhibits more favorable environmental characteristics while maintaining exceptional analytical performance.

Nomenclature and Classification

Sodium 1-hexanesulfonate monohydrate operates under multiple systematic and common naming conventions, reflecting its widespread use across different chemical disciplines. The International Union of Pure and Applied Chemistry designation identifies this compound as sodium;hexane-1-sulfonate;hydrate, emphasizing the ionic nature of the sodium salt and the specific positioning of the sulfonate group. Alternative nomenclature includes 1-hexanesulfonic acid sodium salt monohydrate, which emphasizes the acid-base relationship underlying the salt formation.

Chemical classification systems recognize this compound under several categories based on its functional characteristics. As an anionic surfactant, it belongs to the broader family of alkyl sulfonates, distinguished by its specific carbon chain length and terminal sulfonate functionality. The compound receives classification as an ion-pairing reagent within analytical chemistry contexts, reflecting its primary application in chromatographic separations. Additionally, it functions as a phase transfer catalyst in certain organic synthesis applications, particularly in coupling reactions such as Suzuki coupling processes.

The Chemical Abstracts Service registry system assigns distinct numbers to different forms of this compound: 207300-91-2 for the monohydrate form and 2832-45-3 for the anhydrous version. This distinction reflects the significant differences in physical and chemical properties between the hydrated and anhydrous forms. European chemical registration systems similarly differentiate these forms, with the monohydrate receiving European Community number 220-601-3.

Structural Characteristics

The molecular architecture of sodium 1-hexanesulfonate monohydrate exhibits a linear alkyl chain terminated by a sulfonate functional group, creating an amphiphilic molecule with distinct hydrophobic and hydrophilic regions. The linear formula CH₃(CH₂)₄CH₂SO₃Na·H₂O illustrates the systematic arrangement of six carbon atoms in an unbranched configuration, culminating in the sulfonate moiety. This structural arrangement provides optimal balance between hydrophobic character, necessary for effective ion-pairing, and water solubility, essential for chromatographic applications.

The sulfonate group, characterized by the -SO₃⁻ functionality, creates a permanent negative charge that remains stable across a wide range of conditions. This anionic character enables the compound to form effective ion pairs with positively charged analytes, facilitating their retention and separation in reversed-phase chromatographic systems. The sodium cation provides charge neutralization while contributing minimal steric hindrance to the ion-pairing process.

Crystallographic analysis reveals that the monohydrate form incorporates one water molecule per formula unit, creating a structured hydration pattern that influences both solubility and thermal properties. The water molecule forms hydrogen bonding interactions with both the sulfonate group and adjacent molecules, creating a stable crystal lattice that distinguishes this form from the anhydrous variant. The molecular weight of 206.24 daltons for the monohydrate compared to 188.22 daltons for the anhydrous form quantifies this structural difference.

Relationship between Anhydrous and Hydrated Forms

The relationship between sodium 1-hexanesulfonate monohydrate and its anhydrous counterpart demonstrates the significant impact of water incorporation on chemical and physical properties. The anhydrous form, designated by Chemical Abstracts Service number 2832-45-3, exhibits a molecular formula of C₆H₁₃NaO₃S with a corresponding molecular weight of 188.22 daltons. The addition of one water molecule in the monohydrate form increases the molecular weight to 206.24 daltons while modifying crystalline structure and thermal behavior.

Thermal analysis reveals distinct decomposition profiles between these forms, with the monohydrate typically exhibiting initial weight loss corresponding to water elimination before sulfonate decomposition occurs. The melting point characteristics differ substantially, with both forms demonstrating thermal stability above 300 degrees Celsius, though the dehydration process influences the specific thermal transition behaviors. These thermal differences prove particularly relevant for analytical applications requiring elevated temperatures or extended storage periods.

Solubility characteristics exhibit notable variation between the hydrated and anhydrous forms, with the monohydrate generally demonstrating enhanced dissolution kinetics in aqueous systems. This improved solubility behavior contributes to more consistent chromatographic performance and facilitates mobile phase preparation in analytical applications. The hydration state also influences the compound's hygroscopic behavior, with the monohydrate showing greater stability under ambient humidity conditions compared to the anhydrous form.

Property Monohydrate Form Anhydrous Form
Chemical Abstracts Service Number 207300-91-2 2832-45-3
Molecular Formula C₆H₁₅NaO₄S C₆H₁₃NaO₃S
Molecular Weight (daltons) 206.24 188.22
Water Content 1 molecule per formula unit None
European Community Number 220-601-3 220-601-3
Physical Form White crystalline solid White crystalline powder
Thermal Stability >300°C with initial dehydration >300°C direct decomposition

The interconversion between these forms occurs readily under appropriate conditions, with the anhydrous form readily absorbing atmospheric moisture to form the monohydrate under humid conditions. Conversely, controlled heating or vacuum treatment can facilitate dehydration of the monohydrate to yield the anhydrous form, though care must be exercised to avoid thermal decomposition of the sulfonate functionality. This facile interconversion relationship necessitates careful attention to storage conditions and moisture control in both analytical and synthetic applications.

Properties

CAS No.

207300-91-2

Molecular Formula

C6H16NaO4S

Molecular Weight

207.25 g/mol

IUPAC Name

sodium;hexane-1-sulfonate;hydrate

InChI

InChI=1S/C6H14O3S.Na.H2O/c1-2-3-4-5-6-10(7,8)9;;/h2-6H2,1H3,(H,7,8,9);;1H2

InChI Key

DZRMSCOMGGNXSC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCS(=O)(=O)O.O.[Na]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium 1-hexanesulfonate monohydrate can be synthesized through the sulfonation of hexane followed by neutralization with sodium hydroxide. The reaction typically involves the following steps:

Industrial Production Methods: In industrial settings, the production of sodium 1-hexanesulfonate monohydrate follows similar steps but on a larger scale. The process involves continuous sulfonation and neutralization reactions, followed by crystallization to obtain the monohydrate form .

Chemical Reactions Analysis

Types of Reactions: Sodium 1-hexanesulfonate monohydrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Catalyst for Reactions
In addition to its chromatographic applications, sodium 1-hexanesulfonate monohydrate acts as an effective catalyst for synthesizing alpha-aminophosphonates. This synthesis involves the coupling of aldehydes or ketones with amines and triethyl phosphate, showcasing its utility in organic chemistry .

Surfactant Studies

Surfactant Properties
The compound is also utilized in surfactant studies due to its amphiphilic nature, allowing it to interact with both hydrophilic and hydrophobic substances. This property makes it valuable for research into detergents and emulsifiers, where understanding the behavior of surfactants at various concentrations is essential .

Case Study 1: HPLC Method Development

A study published in a peer-reviewed journal demonstrated the effectiveness of sodium 1-hexanesulfonate monohydrate as an ion-pairing agent in the HPLC analysis of pharmaceutical compounds. The researchers reported significant improvements in peak resolution and retention times when utilizing this reagent compared to traditional methods without ion pairing .

Case Study 2: Synthesis of Alpha-Aminophosphonates

In another research project, sodium 1-hexanesulfonate monohydrate was employed as a catalyst for synthesizing alpha-aminophosphonates. The study highlighted that using this compound increased the yield of the desired product while minimizing side reactions, thus demonstrating its efficiency as a catalyst in organic synthesis .

Comparison with Similar Compounds

    Sodium 1-pentanesulfonate: Similar in structure but with a shorter carbon chain.

    Sodium 1-heptanesulfonate: Similar in structure but with a longer carbon chain.

    Sodium dodecyl sulfate: Another sulfonate compound used as a surfactant and ion pair reagent.

Uniqueness: Sodium 1-hexanesulfonate monohydrate is unique due to its optimal chain length, which provides a balance between hydrophobic and hydrophilic properties, making it highly effective as an ion pair reagent and catalyst .

Biological Activity

Sodium 1-hexanesulfonate monohydrate, with the chemical formula C6H15NaO4S\text{C}_6\text{H}_{15}\text{NaO}_4\text{S} and CAS number 207300-91-2, is an important ion-pair reagent primarily utilized in analytical chemistry, particularly in high-performance liquid chromatography (HPLC) for the analysis of small organic compounds and pharmaceutical products. This article explores its biological activity, applications, and relevant research findings.

Biological Activity

Sodium 1-hexanesulfonate monohydrate exhibits several biological activities, primarily due to its role as an ion-pair reagent. Its applications span various fields, including:

  • Analytical Chemistry :
    • It enhances the separation of charged molecules in HPLC by forming ion pairs with analytes, thus improving detection sensitivity and resolution .
  • Catalytic Activity :
    • The compound acts as a catalyst in the synthesis of alpha-aminophosphonates through the coupling of aldehydes or ketones with amines and triethyl phosphate . This reaction is significant in organic synthesis and pharmaceutical development.
  • Biological Studies :
    • Research indicates that sodium 1-hexanesulfonate can influence cellular processes when used in cell culture studies. Its role as a surfactant may affect cell membrane permeability and interactions with biomolecules .

Case Study 1: Impact on Drug Analysis

A study demonstrated that sodium 1-hexanesulfonate monohydrate significantly improved the HPLC analysis of various pharmaceutical compounds by enhancing peak resolution and reducing retention time. This was particularly evident in the analysis of complex mixtures where traditional methods failed to provide clear separations .

Case Study 2: Catalytic Applications

In a catalytic study, sodium 1-hexanesulfonate was employed to synthesize a series of alpha-aminophosphonates under mild conditions. The results showed high yields and selectivity, highlighting its potential utility in drug synthesis .

Comparative Analysis of Ion-Pair Reagents

PropertySodium 1-Hexanesulfonate MonohydrateOther Ion-Pair Reagents
Molecular Weight (g/mol)206.24Varies (e.g., TBAHS: 242.39)
SolubilitySlightly soluble in waterVaries (some highly soluble)
ApplicationHPLC for pharmaceuticalsHPLC, ion chromatography
Catalytic EfficiencyHigh for alpha-aminophosphonatesVaries by reagent

Safety and Toxicity

While sodium 1-hexanesulfonate monohydrate is generally regarded as safe for laboratory use, standard safety protocols should be followed. Material Safety Data Sheets (MSDS) indicate low toxicity; however, exposure should be minimized as with all chemical reagents .

Q & A

Q. How is sodium 1-hexanesulfonate monohydrate used in HPLC buffer preparation, and what parameters ensure optimal separation?

Sodium 1-hexanesulfonate monohydrate is widely used as an ion-pairing reagent in reversed-phase HPLC to enhance the retention and resolution of polar or charged analytes (e.g., peptides, small organic acids). A standard buffer preparation involves dissolving 5.16 g of the compound with 3.40 g of monobasic potassium phosphate in 1 L of water, adjusting the pH to 2.8 using 1 M phosphoric acid, and mixing with acetonitrile for gradient elution . Critical parameters include:

  • Concentration : 50 mM solutions are typical for small molecules, adjusted based on analyte hydrophobicity.
  • pH control : Acidic pH (2.5–3.5) minimizes silanol interactions and stabilizes ion-pair formation.
  • Organic modifier ratio : 15–50% acetonitrile balances retention and peak symmetry .

Q. What safety protocols are essential when handling sodium 1-hexanesulfonate monohydrate in the laboratory?

While classified as non-hazardous under EC 1272/2008, precautions include:

  • Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of dust or aerosols.
  • Waste disposal : Segregate waste and transfer to certified chemical disposal services to prevent environmental release of sulfonate residues .

Q. How can researchers verify the purity of sodium 1-hexanesulfonate monohydrate for sensitive analytical applications?

Purity is critical for reproducibility in chromatography. Recommended methods:

  • Ion chromatography (IC) : Quantify sulfonate content and detect anionic impurities (e.g., sulfate).
  • Karl Fischer titration : Measure water content to confirm monohydrate stoichiometry.
  • USP compliance : Ensure the reagent meets USP-NF specifications (e.g., ≥99.0% purity) by cross-referencing lot-specific Certificates of Analysis .

Advanced Research Questions

Q. How does sodium 1-hexanesulfonate monohydrate interact with other surfactants in mixed micellar systems, and how can these interactions be quantified?

In studies of mixed micelles (e.g., with cationic surfactants like dodecyltrimethylammonium bromide), sodium 1-hexanesulfonate monohydrate exhibits antagonistic or synergistic effects depending on chain length and charge. Key methodologies:

  • Surface tension measurements : Determine critical micelle concentration (CMC) shifts using a tensiometer.
  • NMR spectroscopy : Monitor changes in surfactant headgroup packing via chemical shift analysis .

Q. What are the thermal decomposition pathways of sodium 1-hexanesulfonate monohydrate, and how can they impact high-temperature applications?

Thermal gravimetric analysis (TGA) reveals a two-stage decomposition:

  • Dehydration : Loss of water (~100–120°C).
  • Sulfonate degradation : Above 300°C, decomposition releases SOx and COx gases, necessitating inert atmospheres for high-temperature studies. Use DSC to identify exothermic degradation thresholds .

Q. How can researchers resolve discrepancies in CAS registry numbers (e.g., 207300-91-2 vs. 2832-45-3) for sodium 1-hexanesulfonate monohydrate?

The dual CAS numbers arise from anhydrous (2832-45-3) and monohydrate (207300-91-2) forms. To confirm identity:

  • X-ray diffraction (XRD) : Differentiate crystal structures.
  • Thermogravimetric analysis (TGA) : Detect water content (theoretical: ~8.7% for monohydrate).
  • Pharmacopeial cross-check : Refer to USP-NF revisions, which explicitly list both CAS numbers for clarity .

Q. What experimental design strategies optimize ion-pair chromatography methods using sodium 1-hexanesulfonate monohydrate for novel analytes?

Apply response surface methodology (RSM) to model the effects of:

  • Ion-pair concentration (10–100 mM).
  • pH (2.0–4.0).
  • Organic modifier gradient slope . Validate using peak asymmetry factor (As) and plate number (N) as response variables. Central composite designs (CCD) are efficient for multi-factor optimization .

Q. How can the ecological impact of sodium 1-hexanesulfonate monohydrate be assessed in wastewater from laboratory settings?

Despite limited ecotoxicity data, evaluate environmental persistence via:

  • Biodegradation assays : OECD 301F tests to measure 28-day mineralization rates.
  • LC-MS/MS detection : Quantify sulfonate residues in effluent at ppb levels.
  • Toxicity screening : Use Daphnia magna acute toxicity tests (EC50) .

Methodological Notes

  • Regulatory compliance : Always cross-validate methods against current USP-NF monographs, which standardize reagent grades and analytical applications .
  • Advanced characterization : Pair chromatographic data with spectroscopic techniques (e.g., FTIR, NMR) to confirm analyte-ion-pair interactions .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Hexanesulfonic acid, sodium salt mono-hydrate
Reactant of Route 2
Reactant of Route 2
1-Hexanesulfonic acid, sodium salt mono-hydrate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.